N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Description
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains a 1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl group, which is less common and might confer unique properties to the molecule.
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. For example, the benzo[d][1,3]dioxol-5-ylmethyl group might undergo reactions with electrophiles, while the pyrazolo[3,4-d]pyridazin-6(7H)-yl group might participate in nucleophilic substitutions .Scientific Research Applications
Anti-inflammatory Activity
Compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide have been studied for their anti-inflammatory properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications in conditions associated with inflammation (Sunder & Maleraju, 2013).
Antipsychotic Potential
Certain derivatives of this compound have been identified as having potential antipsychotic effects. For example, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a related compound, exhibited an antipsychotic-like profile in behavioral animal tests while not interacting with dopamine receptors, indicating a unique mechanism of action compared to traditional antipsychotic drugs (Wise et al., 1987).
Antimicrobial and Antifungal Properties
Research has shown that compounds similar to this compound possess antimicrobial and antifungal properties. For instance, a study synthesized a library of compounds with structural similarities, which demonstrated good to moderate activity against bacterial strains, indicating their potential as antimicrobial and antifungal agents (Pandya et al., 2019).
Anti-Proliferative Activity
Some derivatives of this compound exhibit anti-proliferative activities. For example, a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, which are structurally related, have shown promising results in inhibiting the proliferation of cancer cells, suggesting their potential in cancer therapy (Mansour et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O4/c1-13-17-10-25-28(16-5-3-15(23)4-6-16)21(17)22(30)27(26-13)11-20(29)24-9-14-2-7-18-19(8-14)32-12-31-18/h2-8,10H,9,11-12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXRSFRKWMCFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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